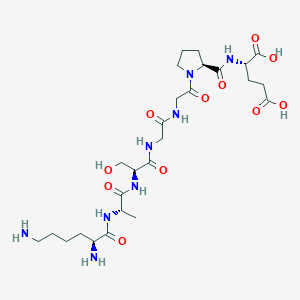
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid is a complex peptide compound composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and structure of the peptide. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently produce large quantities of the peptide with high purity. The process includes the deprotection of the peptide, purification using techniques such as high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product.
化学反応の分析
Types of Reactions
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The oxidation of specific amino acid residues, such as cysteine, can lead to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions may require the use of specific enzymes or chemical reagents to facilitate the exchange of amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of disulfide-linked peptides, while reduction can yield the original peptide structure.
科学的研究の応用
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and the role of specific amino acid sequences in biological processes.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs and as a component in drug delivery systems.
Industry: The compound can be used in the production of specialized materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the context in which the peptide is used.
類似化合物との比較
L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid can be compared with other similar peptides, such as:
L-Alanyl-L-glutamine: A dipeptide with high water solubility and bioavailability, commonly used in clinical treatments.
L-Glutamyl-L-cysteinyl-glycine:
特性
CAS番号 |
189889-85-8 |
|---|---|
分子式 |
C26H44N8O11 |
分子量 |
644.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H44N8O11/c1-14(31-23(41)15(28)5-2-3-9-27)22(40)33-17(13-35)24(42)30-11-19(36)29-12-20(37)34-10-4-6-18(34)25(43)32-16(26(44)45)7-8-21(38)39/h14-18,35H,2-13,27-28H2,1H3,(H,29,36)(H,30,42)(H,31,41)(H,32,43)(H,33,40)(H,38,39)(H,44,45)/t14-,15-,16-,17-,18-/m0/s1 |
InChIキー |
IKLIMMKNUSFQDP-ATIWLJMLSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
methanone](/img/structure/B14246750.png)
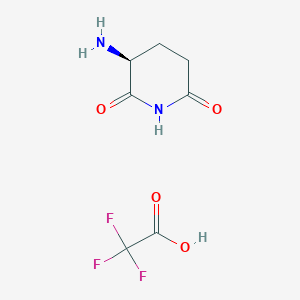

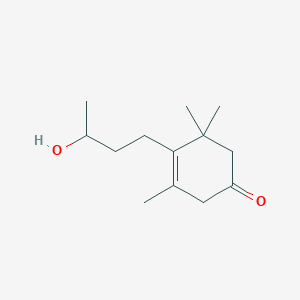
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
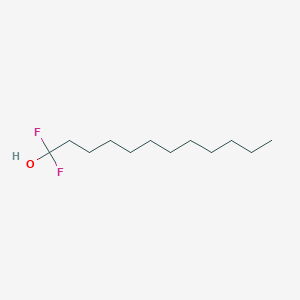
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)

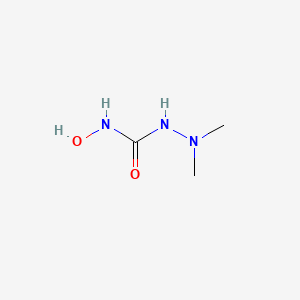
![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)


